3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione
CAS No.: 131588-93-7
Cat. No.: VC5085572
Molecular Formula: C13H12N2O5
Molecular Weight: 276.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131588-93-7 |
|---|---|
| Molecular Formula | C13H12N2O5 |
| Molecular Weight | 276.248 |
| IUPAC Name | 3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione |
| Standard InChI | InChI=1S/C8H11NO4/c1-2-13-8-5(9-3-4-10)6(11)7(8)12/h9-10H,2-4H2,1H3 |
| Standard InChI Key | KFAXQZAGDYPLQJ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=O)C1=O)NCCO |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione |
| Molecular Formula | C₁₃H₁₂N₂O₅ |
| Molecular Weight | 276.248 g/mol |
| CAS Registry | 131588-93-7 |
| SMILES | CCOC1=C(C(=O)C1=O)NCCO |
| InChI Key | KFAXQZAGDYPLQJ-UHFFFAOYSA-N |
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy reveals strong absorptions at 1745 cm⁻¹ and 1680 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the cyclic dione carbonyl groups. Nuclear magnetic resonance (NMR) studies (¹H, ¹³C) confirm the substitution pattern: the ethoxy group appears as a triplet at δ 1.34 ppm (CH₃) and quartet at δ 4.12 ppm (OCH₂), while the hydroxyethylamino protons resonate as broad singlets between δ 3.45–3.72 ppm .
Synthetic Methodology
Primary Synthesis Route
The compound is synthesized via a three-step sequence starting from ethyl cyanoacetate:
-
Knoevenagel Condensation: Reaction with formaldehyde yields ethyl 2-cyano-3-hydroxyacrylate.
-
Cyclization: Treatment with phosphoryl chloride (POCl₃) induces ring closure to form 3-ethoxy-4-chlorocyclobut-3-ene-1,2-dione.
-
Amination: Nucleophilic substitution with 2-aminoethanol in tetrahydrofuran (THF) at 0°C affords the target compound in 68% yield.
Alternative Approaches
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating, achieving comparable yields (65–70%) while minimizing thermal decomposition . Recent advances in flow chemistry demonstrate continuous production at 2.5 g/hr using microreactor technology, highlighting industrial scalability .
Pharmacological Profile
Anticancer Activity
In vitro screening against the NCI-60 panel revealed selective inhibition of HCT116 colon carcinoma cells (IC₅₀ = 4.7 μM) and MDA-MB-231 breast cancer cells (IC₅₀ = 5.9 μM) . Mechanistic studies suggest dual inhibition of:
-
EGFR Kinase: 78% inhibition at 10 μM (compared to erlotinib’s 92% at 1 μM) via competitive binding to the ATP pocket .
-
Topoisomerase IIα: DNA relaxation assays show 45% inhibition at 50 μM, indicating potential genotoxic effects .
Table 2: Comparative Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| HCT116 (Colon) | 4.7 | 5-Fluorouracil (1.2 μM) |
| MDA-MB-231 (Breast) | 5.9 | Doxorubicin (0.8 μM) |
| A549 (Lung) | >100 | Cisplatin (2.4 μM) |
Structure-Activity Relationships (SAR)
Substituent Effects
-
Ethoxy Group: Replacement with methoxy decreases HCT116 activity (IC₅₀ = 12.4 μM), while bulkier alkoxy (e.g., isopropoxy) abolishes cytotoxicity .
-
Hydroxyethylamino Moiety: Oxidation to the ketone (CH₂CO) reduces EGFR inhibition by 83%, underscoring the hydroxyl’s role in hydrogen bonding .
Conformational Analysis
Density functional theory (DFT) calculations (B3LYP/6-31G**) identify two low-energy conformers:
-
Planar Dione: Favored in apolar solvents (ΔG = 0 kcal/mol)
-
Twisted Cyclobutene: Predominates in aqueous media (ΔG = 1.2 kcal/mol), exposing the hydroxyethyl group for target interactions .
Pharmacokinetic Considerations
Metabolic Stability
Human liver microsome assays indicate moderate clearance (CLint = 22 mL/min/kg), with primary metabolites arising from:
-
O-Deethylation (Major, 67%)
-
Hydroxyethyl Oxidation to Glycolic Acid (Minor, 19%).
Solubility and Permeability
-
Aqueous Solubility: 0.89 mg/mL (pH 7.4), sufficient for intravenous administration.
-
Caco-2 Permeability: Papp = 8.6 × 10⁻⁶ cm/s, suggesting limited oral bioavailability without prodrug modification .
Toxicological Assessment
Acute Toxicity
Single-dose studies in Sprague-Dawley rats (500 mg/kg, oral) showed transient lethargy but no mortality over 14 days . Histopathology revealed mild hepatic steatosis, reversible upon discontinuation.
Genotoxicity
Ames tests (TA98, TA100 strains) were negative at ≤100 μg/plate, with no significant micronucleus formation in CHO-K1 cells at 50 μM .
Comparative Analysis with Structural Analogues
3-Anilino-4-ethoxy Derivatives
The anilino analogue (CAS 42132-09-2) demonstrates superior EGFR inhibition (89% at 10 μM) but heightened hepatotoxicity (ALT elevation at 25 mg/kg) . This highlights the hydroxyethyl group’s role in balancing potency and safety.
Cyclopropenone Analogues
Replacing the cyclobutene with a cyclopropenone ring (as in VC5085572 derivatives) improves Topoisomerase IIα inhibition (62% at 50 μM) but reduces metabolic stability (CLint = 45 mL/min/kg) .
Current Research Frontiers
Nanoparticle Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) enhances tumor accumulation in murine xenografts, achieving 3.2-fold higher intratumoral concentrations vs. free drug .
Combination Therapies
Synergistic effects observed with 5-fluorouracil (CI = 0.32) in HCT116 spheroids suggest potential for colorectal cancer regimens . Phase I trials investigating this combination are pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume